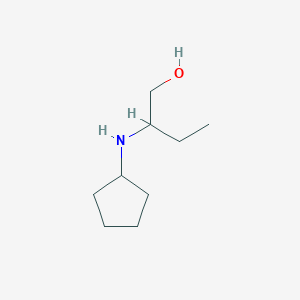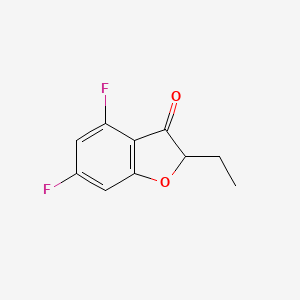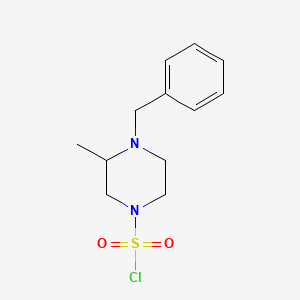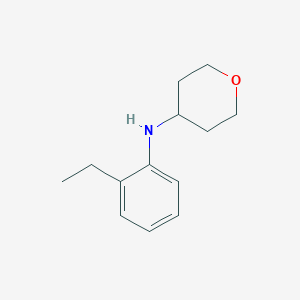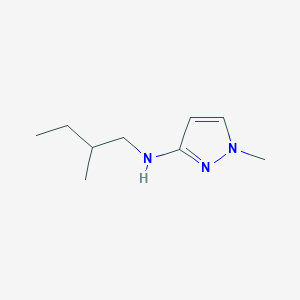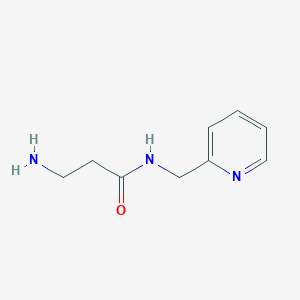![molecular formula C9H16N2S B13290240 Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13290240.png)
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of tert-butylamine with a thiazole derivative. One common method is the reductive amination of 4-methyl-1,3-thiazole-5-carbaldehyde with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and a heterocyclic ring, used in drug discovery.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to the presence of both a thiazole ring and a tert-butyl group. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-7-8(12-6-10-7)5-11-9(2,3)4/h6,11H,5H2,1-4H3 |
InChI Key |
DUYATUOYBQHMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290165.png)
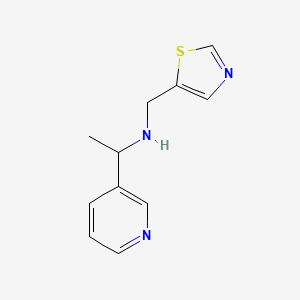
amine](/img/structure/B13290180.png)
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)

![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)
![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)
